Alkyl Chain Length: C8 vs. C6 Linker Span and Ternary Complex Geometry Implications
PROTAC linker length governs the spatial separation between the target-binding ligand and the E3 ligase-recruiting ligand, directly impacting ternary complex stability and subsequent ubiquitination efficiency. Reported optimal linker lengths for PROTACs range from 12 to over 20 carbons in the fully assembled degrader . Benzyl (8-hydroxyoctyl)carbamate contributes an 8-carbon aliphatic chain to the linker architecture (C8), positioning it at the mid-range of the alkyl linker spectrum. When integrated with typical ligand-linker attachment points, the C8 spacer enables a total linker span that falls within the optimal 12–20+ carbon window. In contrast, the C6 analog Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2, molecular weight 251.33 g/mol ) contributes a 25% shorter alkyl chain, reducing total linker length by two methylene units. This difference in linker reach can alter ternary complex geometry and degradation efficiency in a target-specific and E3 ligase-specific manner, with literature precedent demonstrating that linker length variations of as little as two carbons can produce measurable differences in DC₅₀ values .
| Evidence Dimension | Alkyl chain spacer length (carbon atoms) |
|---|---|
| Target Compound Data | 8 carbons (C8); molecular weight 279.37 g/mol; molecular formula C₁₆H₂₅NO₃ |
| Comparator Or Baseline | Benzyl (6-hydroxyhexyl)carbamate: 6 carbons (C6); molecular weight 251.33 g/mol; molecular formula C₁₄H₂₁NO₃ |
| Quantified Difference | C8 spacer is 33% longer than C6 spacer (8 vs. 6 carbons; molecular weight difference of 28.04 g/mol corresponding to two methylene units) |
| Conditions | PROTAC linker design context; optimal total linker length range of 12–20+ carbons per literature consensus |
Why This Matters
The C8 chain length positions this compound within the optimal PROTAC linker range while the C6 analog risks insufficient spatial separation; procurement of the specific C8 variant eliminates the need to redesign linker architecture when ternary complex geometry requires 8-carbon alkyl spacing.
